Cas no 100192-34-5 (Methyl 4-(1,3-benzothiazol-2-yl)butanoate)

Methyl 4-(1,3-benzothiazol-2-yl)butanoate is a versatile heterocyclic ester compound featuring a benzothiazole moiety linked to a butanoate ester group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The benzothiazole core contributes to its potential biological activity, while the ester group enhances solubility and facilitates further derivatization. Its well-defined molecular architecture allows for precise modifications, enabling applications in medicinal chemistry as a scaffold or intermediate. The compound's stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial settings.
Methyl 4-(1,3-benzothiazol-2-yl)butanoate structure
100192-34-5 structure
Product Name:Methyl 4-(1,3-benzothiazol-2-yl)butanoate
CAS No:100192-34-5
MF:C12H13NO2S
MW:235.30212187767
CID:2860565
Update Time:2025-10-31

Methyl 4-(1,3-benzothiazol-2-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(1,3-benzothiazol-2-yl)butanoate
    • SMR000041734
    • MLS000037727
    • cid_661084
    • REGID_for_CID_661084
    • BDBM35366
    • HMS1651D16
    • HMS2278C18
    • methyl 4-benzothiazol-2-ylbutanoate
    • STK842501
    • methyl 4-(2-benzothiazolyl)butanoate
    • methyl 4-(benzo[d]thiazol-2-yl)butanoate
    • ST50036694
    • 4-benzothiazol-2-yl-butyric acid methyl ester
    • 4-(1,3-benzothiazol-2-yl)butyric acid methyl ester
    • 4-(1,3-benzothiazol-2-yl)butanoic acid met
    • Methyl 4-(1,3-benzothiazol-2-yl)butanoate
    • Inchi: 1S/C12H13NO2S/c1-15-12(14)8-4-7-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3
    • InChI Key: PETPIBQKDRRSJT-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CCCC(=O)OC

Computed Properties

  • Exact Mass: 235.0667g/mol
  • Monoisotopic Mass: 235.0667g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 235.3g/mol
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67.4

Methyl 4-(1,3-benzothiazol-2-yl)butanoate Pricemore >>

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Additional information on Methyl 4-(1,3-benzothiazol-2-yl)butanoate

Methyl 4-(1,3-benzothiazol-2-yl)butanoate (CAS No. 100192-34-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 4-(1,3-benzothiazol-2-yl)butanoate, identified by its CAS number 100192-34-5, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in various scientific domains. The presence of the benzothiazole moiety and the ester functional group in its structure imparts distinct chemical properties that make it a valuable candidate for further investigation.

The benzothiazole core is a well-known pharmacophore found in numerous bioactive molecules. Its aromatic system and heterocyclic nature contribute to its stability and reactivity, making it a preferred scaffold in drug design. In particular, derivatives of benzothiazole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound Methyl 4-(1,3-benzothiazol-2-yl)butanoate leverages these characteristics, offering a promising avenue for the development of novel therapeutic agents.

The ester group attached to the butanoate chain introduces additional functional diversity to the molecule. Ester derivatives are commonly employed in pharmaceuticals due to their ability to enhance bioavailability and modulate metabolic pathways. The combination of the benzothiazol-2-yl substituent with the butanoate ester suggests potential interactions with biological targets that could be exploited for therapeutic purposes. This structural configuration opens up possibilities for further chemical modifications, enabling the synthesis of analogs with tailored properties.

Recent advancements in computational chemistry have facilitated the rapid screening of molecular libraries, including compounds like Methyl 4-(1,3-benzothiazol-2-yl)butanoate. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in identifying promising candidates for drug discovery. These computational methods allow researchers to predict the binding affinity and interaction patterns of molecules with biological targets, thereby accelerating the drug development process. The structural features of Methyl 4-(1,3-benzothiazol-2-yl)butanoate make it an attractive candidate for such virtual screenings.

In vitro studies have begun to explore the pharmacological potential of Methyl 4-(1,3-benzothiazol-2-yl)butanoate. Initial experiments suggest that this compound exhibits moderate activity against certain bacterial strains, indicating its antimicrobial properties. The benzothiazole moiety is known to disrupt bacterial cell membranes and interfere with essential metabolic pathways. Additionally, preliminary data suggest that this compound may exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

The synthesis of Methyl 4-(1,3-benzothiazol-2-yl)butanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis, have been employed to achieve high yields and purity. These synthetic methodologies not only enhance the efficiency of production but also allow for the introduction of structural modifications at various stages of synthesis.

The pharmaceutical industry is increasingly interested in developing small-molecule drugs with novel mechanisms of action. Methyl 4-(1,3-benzothiazol-2-yl)butanoate represents a promising candidate due to its unique structural features and potential biological activities. Further preclinical studies are necessary to evaluate its safety profile and therapeutic efficacy before it can be considered for clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits.

The use of green chemistry principles in the synthesis of Methyl 4-(1,3-benzothiazol-2-yl)butanoate aligns with global efforts to promote sustainable chemical practices. By employing environmentally friendly solvents and catalytic systems, researchers can minimize waste generation and reduce energy consumption during production. Such approaches not only enhance cost-effectiveness but also contribute to environmental conservation.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many bioactive molecules are derived from natural products or inspired by their structural motifs. The benzothiazole scaffold is one such example that has been extensively explored for its medicinal properties. Methyl 4-(1,3-benzothiazol-2-yl)butanoate embodies this concept by combining a well-known pharmacophore with a functional ester group, creating a molecule with potential therapeutic applications.

The future direction of research on Methyl 4-(1,3-benzothiazol-2-yl)butanoate lies in elucidating its mechanism of action at the molecular level. Understanding how this compound interacts with biological targets will provide insights into its mode of action and guide further optimization efforts. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be crucial in determining the detailed structure-function relationships.

In conclusion, Methyl 4-(1,3-benzothiazol-2-yl)butanoate (CAS No. 100192-34-5) is a compound with significant potential in chemical and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research progresses, this molecule is expected to contribute valuable insights into drug discovery and development efforts aimed at addressing unmet medical needs.

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